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Compound of Interest |

Compound Name: Potassium octadecanoate-2,2-D2
CAS No.: 352438-86-9
Cat. No.: B1459247
. J

Executive Summary

Potassium octadecanoate-2,2-D2 (Potassium Stearate-d2) is a precision-engineered
isotopologue of the common surfactant potassium stearate. Characterized by the selective
substitution of protium with deuterium at the

-carbon (C2) position, this molecule serves as a critical tool in mechanistic biochemistry and
membrane biophysics.

Its primary utility lies in two domains: metabolic tracing, where the deuterium kinetic isotope
effect (KIE) modulates enzymatic dehydrogenation rates, and structural biology, where it acts
as a silent probe in

H-NMR or an active reporter in

H-NMR solid-state studies. This guide details its molecular architecture, synthesis validation,
and application in retarding

-oxidation for drug delivery systems.

Molecular Architecture & Isotopic Physics[1]
Structural Specification
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The molecule consists of an 18-carbon saturated chain. The hydrophilic headgroup is a
carboxylate anion charge-balanced by a potassium cation. The defining feature is the isotopic
labeling at the C2 position.

IUPAC Name: Potassium 2,2-dideuteriooctadecanoate

Chemical Formula:

Molecular Weight: 324.58 g/mol (Calculated based on

u)

o Unlabeled analog (Potassium Stearate): 322.57 g/mol [1][2]

CAS Number (Free Acid): 19905-58-9 (Stearic acid-2,2-d2)[3][4]
The Deuterium Effect (C-D vs. C-H)
The substitution of Hydrogen (

H) with Deuterium (

H) at C2 induces subtle but profound physicochemical changes driven by the difference in
reduced mass.

e Bond Length & Strength: The C-D bond is shorter and stronger than the C-H bond due to a
lower zero-point energy (ZPE).

o This makes the C2 position more resistant to radical abstraction and enzymatic cleavage.
 Vibrational Frequency: The C-D stretching frequency (

) appears in a silent region of the IR spectrum, distinct from C-H stretches (

).

e Quadrupolar Moment: Deuterium has a nuclear spin
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, possessing a quadrupole moment. In solid-state NMR, the quadrupolar splitting of the C2-D
bond provides direct information about the order parameter (

) and molecular tilt of the headgroup in lipid bilayers.

Visualization: Molecular Topology

The following diagram illustrates the linear structure and the specific deuteration site relative to

the polar headgroup.

Figure 1: Topology of Potassium Octadecanoate-2,2-D2. Note the C2 alpha-carbon deuteration.

Click to download full resolution via product page

Physicochemical Profile
Critical Micelle Concentration (CMC)

Deuteration impacts the hydrophobicity of the tail. C-D bonds are slightly less polarizable than
C-H bonds, making the deuterated chain effectively more hydrophobic.

e Standard K-Stearate CMC:

(
).

o Deuterated Effect: Expect a marginally lower CMC (
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) for the deuterated analog. This thermodynamic stability is crucial when using the molecule
as a drug carrier, as it resists disassembly upon dilution in the bloodstream better than the
protium analog.

olubili

Solvent Condition Solubility Status Notes

Forms crystalline

Water Insoluble suspension (Kraft
point > RT).
Forms clear micellar
Water Soluble )
solution.
Ethanol Sparingly Soluble -
Ideal for
Ethanol Soluble o
recrystallization.
Insoluble due to ionic
Chloroform Any Insoluble

headgroup.

Synthesis & Self-Validating Protocol

Objective: Synthesize Potassium Stearate-2,2-d2 via H/D exchange of Stearic Acid followed by
neutralization.

Reaction Mechanism
The

-protons of carboxylic acids are acidic (

for the C-H, but exchangeable under harsh basic conditions). We utilize a base-catalyzed
exchange in

e Exchange:

o Acidification:
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o Salt Formation:
Step-by-Step Protocol
Reagents: Stearic Acid (>98%),

(99.9%), NaOD (40% in
), KOH (1M in MeOH), HCI (1M).

e H/D Exchange (The "Parr Bomb" Step):
o Dissolve Stearic Acid in

containing excess NaOD (molar ratio 1:5).

o Seal in a stainless steel pressure vessel (Parr reactor).

o Heat to 200°C for 24 hours. Why? High temperature is required to overcome the activation
energy for enolization at the alpha position.

« Isolation of Acid:
o Cool to room temperature. The deuterated soap will be a solid cake.
o Dissolve in hot water and acidify with dilute HCI to pH 2.
o Extract the precipitated Stearic Acid-d2 with hexane or ethyl acetate.
o Evaporate solvent.
 Validation Checkpoint (NMR):
o Take a
H-NMR in

[5]

o Pass Criteria: Disappearance of the triplet at
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(

-methylene). The

-methylene (

) should collapse from a quintet to a triplet (loss of coupling to
-H).

e Salt Formation:

o

Dissolve the validated Stearic Acid-d2 in hot ethanol (

).

[¢]

Add stoichiometric KOH (1.0 eq) dropwise using phenolphthalein as an indicator (pink
endpoint).

[¢]

Cool to crystallize Potassium Octadecanoate-2,2-D2.

[¢]

Filter and dry under vacuum.
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Stearic Acid
(C18H3602)

'

H/D Exchange
(NaOD/D20, 200°C, 24h)

Y

Acidification
(HCI, pH 2)

Fail (<95% D)

QC: 1H-NMR
(Check 2.35 ppm triplet loss)

Neutralization
(KOH in EtOH)

Potassium Octadecanoate-2,2-D2
(Crystalline Solid)

Figure 2: Synthesis and Validation Workflow for Alpha-Deuterated Fatty Acid Salts

Click to download full resolution via product page

Applications in Drug Development[1][7][8][9][10][11]

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1459247?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Metabolic Stability (The Kinetic Isotope Effect)

Fatty acids are metabolized via

-oxidation. The rate-limiting step often involves the Acyl-CoA Dehydrogenase enzyme, which
abstracts protons from the

(C2) and
(C3) positions to form a trans-double bond.

e Mechanism: Breaking a C-D bond requires significantly more energy than a C-H bond.

e Result: Replacing C2-H with C2-D induces a Primary Kinetic Isotope Effect (KIE) ranging
from

to

o Application: This slows down the degradation of the lipid tail. In drug formulation, if this lipid
is used as an excipient or a lipid-drug conjugate, deuteration extends the circulating half-life (

) of the lipid carrier.

Membrane Dynamics Probe (Solid State NMR)

In liposomal drug delivery, understanding the fluidity of the carrier membrane is vital for
predicting drug release rates.

e Technique:
H-NMR (Deuterium NMR).
e Observable: The Quadrupolar Splitting (

)

« Insight: Since C2 is the "anchor" of the chain near the headgroup, its mobility is highly
restricted. The
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H signal provides a direct measurement of the Order Parameter (

) at the membrane interface. A higher order parameter indicates a more rigid, less permeable
membrane, suitable for retaining encapsulated drugs.

Slowed by KIE
Stearoyl-CoA (C-D Bond Breakage)
(Deuterated at C2)

Acyl-CoA

Dehydrogenase Trans-Enoyl-CoA

Figure 3: Kinetic Isotope Effect blocking the first step of Beta-Oxidation

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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